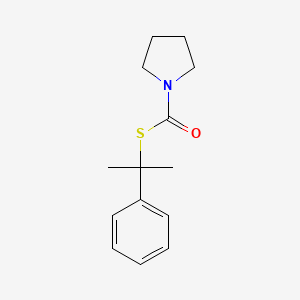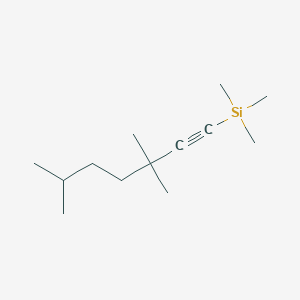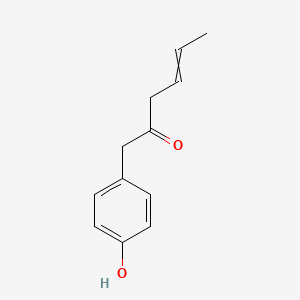
1-(4-Hydroxyphenyl)hex-4-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxyphenyl)hex-4-en-2-one is an organic compound with the molecular formula C12H14O2. It is a phenolic compound characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to a hexenone chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)hex-4-en-2-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-hydroxybenzaldehyde and hexan-2-one. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. Additionally, the reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Hydroxyphenyl)hex-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the hexenone chain can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in the presence of a base.
Major Products:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 1-(4-hydroxyphenyl)hexan-2-ol.
Substitution: Formation of 4-alkoxyphenylhex-4-en-2-one or 4-acetoxyphenylhex-4-en-2-one.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxyphenyl)hex-4-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the production of fragrances, flavors, and dyes
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxyphenyl)hex-4-en-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. This inhibition occurs through hydrogen bonding and van der Waals interactions, leading to a decrease in enzyme activity and subsequent reduction in glucose absorption .
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxyphenyl)hex-4-en-2-one can be compared with other similar compounds such as:
4-(4-Hydroxyphenyl)butan-2-one: Known for its use in the fragrance industry.
4-Hydroxyacetophenone: Utilized in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
4-Hydroxybenzaldehyde: Employed in the production of dyes and as a precursor in the synthesis of various organic compounds.
Uniqueness: this compound stands out due to its unique hexenone chain, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61345-74-2 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-(4-hydroxyphenyl)hex-4-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-2-3-4-12(14)9-10-5-7-11(13)8-6-10/h2-3,5-8,13H,4,9H2,1H3 |
InChI-Schlüssel |
PKKCJKUFLFZABR-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCC(=O)CC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


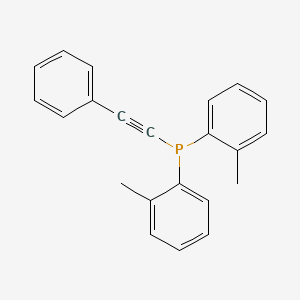
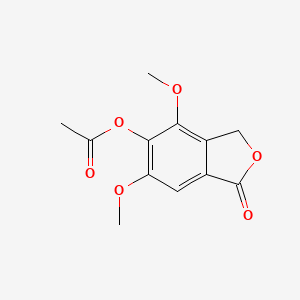
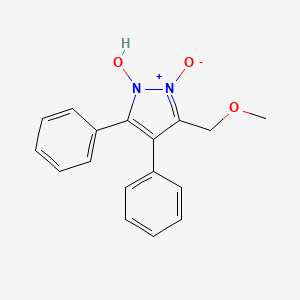
![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)
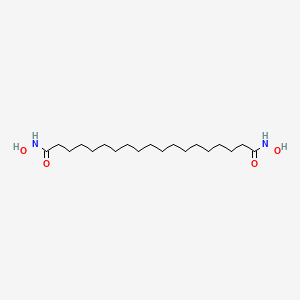

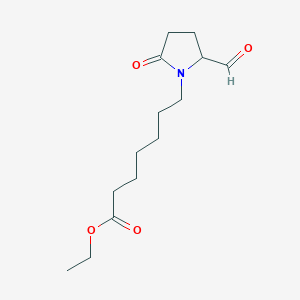
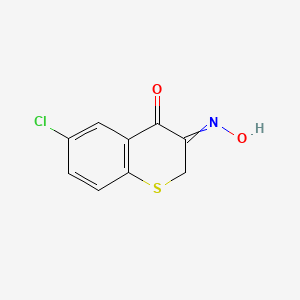
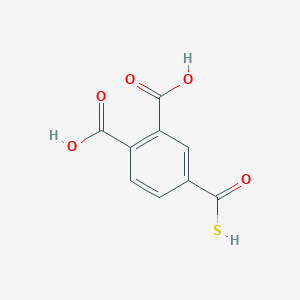

![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)
